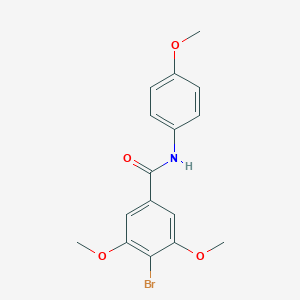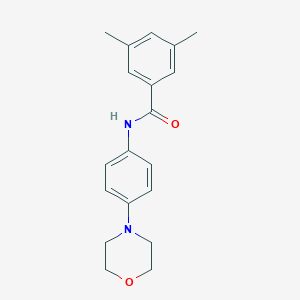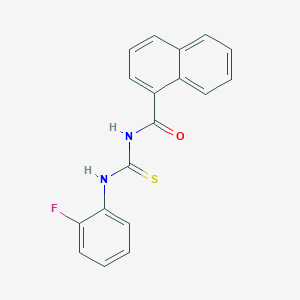
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the phenethylamine family and is also known as Bromo-DMA. This compound has been studied extensively for its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act as a selective COX-2 inhibitor, which is responsible for its anti-inflammatory properties. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is responsible for its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide has significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Additionally, this compound has been shown to protect neurons from damage caused by oxidative stress. It has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is that it has significant anti-inflammatory and neuroprotective properties. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of studying this compound is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the study of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide. One direction is to further investigate its mechanism of action. This will help to better understand how this compound exerts its anti-inflammatory and neuroprotective effects. Another direction is to study the safety and efficacy of this compound in humans. This will help to determine whether this compound has potential as a new drug for the treatment of inflammatory and neurodegenerative diseases. Additionally, more research is needed to optimize the synthesis of this compound to produce higher yields and purity. Finally, this compound could be studied for its potential use in other areas of medicine, such as oncology, where its anti-inflammatory properties could be beneficial.
Métodos De Síntesis
The synthesis of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 3,5-dimethoxy-4-bromobenzaldehyde with 4-methoxyaniline in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been found to have significant anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, this compound has been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from damage caused by oxidative stress and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C16H16BrNO4 |
Peso molecular |
366.21 g/mol |
Nombre IUPAC |
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO4/c1-20-12-6-4-11(5-7-12)18-16(19)10-8-13(21-2)15(17)14(9-10)22-3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
PDFKLNULPRBIOE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)



